2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A variety of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential in various therapeutic areas. These compounds demonstrate a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Antiviral and Anticancer Activities : El-Subbagh et al. (2000) reported the synthesis of a new series of compounds, including pyrazolo[3,4-d]pyrimidines, which were screened for in vitro antiviral and antitumor activities. Certain compounds exhibited activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as a broad spectrum antitumor activity (El-Subbagh et al., 2000).
Anti-Inflammatory Properties : Auzzi et al. (1983) synthesized some pyrazolo[1,5-a]pyrimidines to study the relationship between structural modifications and their anti-inflammatory properties. They found compounds that showed high activity and a better therapeutic index than reference drugs, with some being devoid of ulcerogenic activity (Auzzi et al., 1983).
Antimicrobial and Antifungal Agents : Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and tested them for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. These compounds showed significant activities, suggesting their potential as antimicrobial and anticancer agents (Rahmouni et al., 2016).
Design and Discovery for Cognitive Disorders : Verhoest et al. (2012) described the identification of a novel PDE9A inhibitor, indicating its potential application in treating cognitive disorders. This compound showed excellent in vitro and in vivo pharmacokinetics properties and procognitive activity in several rodent models (Verhoest et al., 2012).
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with CDK2, a cyclin-dependent kinase . CDK2 is an enzyme that plays a crucial role in cell cycle regulation . The interaction between this compound and CDK2 can inhibit the activity of the enzyme, which can have significant effects on cellular processes .
Cellular Effects
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has been shown to have cytotoxic activities against various cell lines . It has been found to significantly inhibit the growth of MCF-7 and HCT-116 cell lines . This compound can also alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Properties
IUPAC Name |
2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-25-19-16(11-23-25)20(22-13-21-19)26-8-6-14(7-9-26)12-27-18(28)10-15-4-2-3-5-17(15)24-27/h10-11,13-14H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCXVNVVHTYJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.